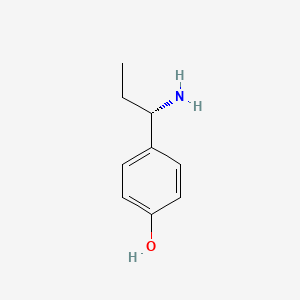
(S)-4-(1-Aminopropyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(1-Aminopropyl)phenol is a chiral compound with the molecular formula C9H13NO It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminopropyl)phenol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using a suitable reducing agent. Another method includes the use of transaminase enzymes to catalyze the conversion of precursor molecules into the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized transaminases has been explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: (S)-4-(1-Aminopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
(S)-4-(1-Aminopropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (S)-4-(1-Aminopropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
(S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride: This compound has a similar structure but includes a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
2-[(1S)-1-aminopropyl]phenol hydrochloride: Another closely related compound with similar synthetic routes and applications.
Uniqueness: (S)-4-(1-Aminopropyl)phenol is unique due to its specific chiral configuration and the presence of the amino group on the propyl chain. This configuration can influence its interaction with biological targets and its overall reactivity in chemical processes.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
4-[(1S)-1-aminopropyl]phenol |
InChI |
InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3/t9-/m0/s1 |
InChIキー |
WTQZYHPAVNTISM-VIFPVBQESA-N |
異性体SMILES |
CC[C@@H](C1=CC=C(C=C1)O)N |
正規SMILES |
CCC(C1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one](/img/structure/B13055486.png)
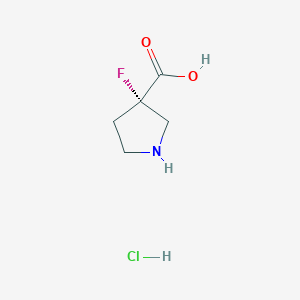
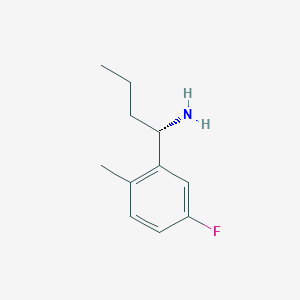
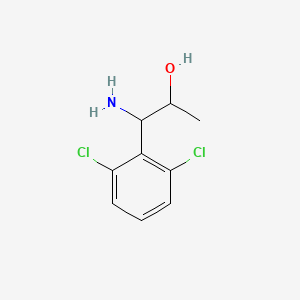
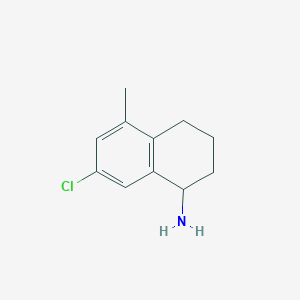
![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)
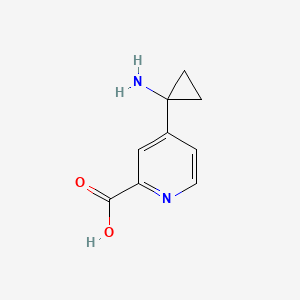

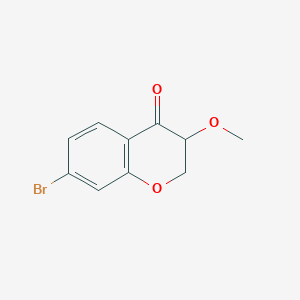
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate](/img/structure/B13055539.png)

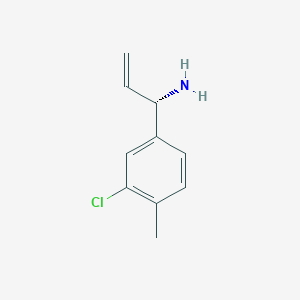
![(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055551.png)

